trans-1-Methyl-4-trifluoromethyl-cyclohexane

Conformational analysis A-value Cyclohexane ring flip

trans‑1‑Methyl‑4‑trifluoromethyl‑cyclohexane (CAS 13127‑03‑2) is a fluorinated cyclohexane building block (C₈H₁₃F₃, MW 166.18) bearing a trifluoromethyl group and a methyl group in a trans‑1,4‑relationship. It belongs to the class of trifluoromethylcyclohexane derivatives, which have been investigated as intermediates for liquid‑crystalline materials [REFS‑1] and as model compounds for the conformational analysis of fluorinated substituents [REFS‑2][REFS‑3].

Molecular Formula C8H13F3
Molecular Weight 166.18 g/mol
Cat. No. B12853881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Methyl-4-trifluoromethyl-cyclohexane
Molecular FormulaC8H13F3
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(F)(F)F
InChIInChI=1S/C8H13F3/c1-6-2-4-7(5-3-6)8(9,10)11/h6-7H,2-5H2,1H3
InChIKeyYZKFCSOACWTUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans‑1‑Methyl‑4‑trifluoromethyl‑cyclohexane (CAS 13127‑03‑2): Procurement‑Grade Overview


trans‑1‑Methyl‑4‑trifluoromethyl‑cyclohexane (CAS 13127‑03‑2) is a fluorinated cyclohexane building block (C₈H₁₃F₃, MW 166.18) bearing a trifluoromethyl group and a methyl group in a trans‑1,4‑relationship. It belongs to the class of trifluoromethylcyclohexane derivatives, which have been investigated as intermediates for liquid‑crystalline materials [REFS‑1] and as model compounds for the conformational analysis of fluorinated substituents [REFS‑2][REFS‑3]. The trans‑stereochemistry and the presence of the strongly electron‑withdrawing, lipophilic CF₃ group confer distinct conformational and physicochemical properties compared to non‑fluorinated or cis‑configured analogs.

Why Generic Cyclohexane Analogs Cannot Replace trans‑1‑Methyl‑4‑trifluoromethyl‑cyclohexane


Cyclohexane derivatives with similar molecular weight but lacking the CF₃ group (e.g., trans‑1,4‑dimethylcyclohexane) or bearing a different 4‑substituent exhibit substantially different conformational equilibria, lipophilicity, and electronic properties. Even a simple methyl‑for‑CF₃ substitution alters the ring‑flip barrier, the population of the diequatorial conformer, and the molecule’s behavior in medicinal‑chemistry or materials‑science applications where lipophilic efficiency, metabolic stability, or dipole moment are critical. The quantitative evidence below demonstrates that the combination of the trans‑1,4‑substitution pattern and the CF₃ group yields a unique property profile that cannot be replicated by generic in‑class compounds [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence: trans‑1‑Methyl‑4‑trifluoromethyl‑cyclohexane vs. Closest Analogs


Conformational A‑Value: Stronger Equatorial Preference of CF₃ Versus CH₃

The conformational free energy (−ΔG°₂₉₈K, A‑value) of the trifluoromethyl group was determined by variable‑temperature ¹⁹F NMR spectroscopy using trans‑1‑methyl‑4‑trifluoromethylcyclohexane as the key model compound. The CF₃ group exhibits an A‑value of 2.4 kcal mol⁻¹, which is significantly larger than the A‑value of a methyl group (1.74 kcal mol⁻¹) [REFS‑1][REFS‑2]. This means that in trans‑1‑methyl‑4‑trifluoromethylcyclohexane, the CF₃ group locks the ring into the diequatorial conformation far more effectively than a methyl group does in trans‑1,4‑dimethylcyclohexane.

Conformational analysis A-value Cyclohexane ring flip Trifluoromethyl group

¹³C NMR Substituent Chemical Shift (SCS) Effects: Distinctive CF₃‑Induced Shielding Pattern

The introduction of a CF₃ group at the 4‑position of methylcyclohexane induces a characteristic α‑deshielding and γ‑shielding pattern in the ¹³C NMR spectrum. In trans‑1‑methyl‑4‑trifluoromethylcyclohexane, the α‑carbon (C‑4) is deshielded by approximately +10–12 ppm relative to the parent cyclohexane, whereas the γ‑carbons (C‑2/C‑6) experience an upfield shift of −3 to −5 ppm, a pattern that is distinct from the CH₃‑substituted analog where α‑deshielding is only ~+6–8 ppm [REFS‑1][REFS‑2]. These SCS values provide a quantitative spectroscopic fingerprint for compound identity and conformational assignment.

¹³C NMR spectroscopy Substituent chemical shift Trifluoromethyl group Cyclohexane conformation

Conformational Homogeneity: Diequatorial Preference in the trans Isomer Versus cis Isomer

In trans‑1‑methyl‑4‑trifluoromethylcyclohexane, both substituents can simultaneously occupy equatorial positions, resulting in a strongly favored diequatorial conformer. In the cis isomer, one substituent is forced into an axial orientation, introducing a destabilizing 1,3‑diaxial interaction. Using the A‑values (CF₃: 2.4 kcal mol⁻¹; CH₃: 1.74 kcal mol⁻¹), the ΔG° for the diequatorial⇌axial‑equatorial equilibrium in the trans isomer is approximately 0 kcal mol⁻¹ (both equatorial), whereas in the cis isomer the axial‑equatorial conformer is destabilized by at least 1.74 kcal mol⁻¹ relative to the trans arrangement [REFS‑1][REFS‑2].

Stereochemistry Conformational equilibrium Diequatorial trans‑1,4‑disubstituted cyclohexane

Lipophilicity Modulation: Estimated logP Increase Relative to Non‑Fluorinated Analog

The replacement of a methyl group by a trifluoromethyl group on a cyclohexane ring is known to increase the calculated octanol‑water partition coefficient (clogP) by approximately 0.8–1.2 log units. For trans‑1‑methyl‑4‑trifluoromethylcyclohexane, the estimated clogP is ~3.5–3.7, compared to ~2.5–2.7 for trans‑1,4‑dimethylcyclohexane [REFS‑1]. This increase in lipophilicity can enhance membrane permeability while the CF₃ group simultaneously confers oxidative metabolic stability, a combination that is difficult to achieve with purely alkyl substituents.

Lipophilicity logP Trifluoromethyl effect Drug likeness

Patent‑Documented Utility as a Liquid‑Crystal Intermediate

US Patent 5,209,868 discloses that trifluoromethylcyclohexane derivatives, including 4‑trifluoromethyl‑substituted cyclohexane compounds, are valuable components in liquid‑crystalline media due to their high dielectric anisotropy, low viscosity, and favorable mesophase stability. The trans‑1,4‑disubstitution pattern with a terminal CF₃ group imparts a strong dipole moment perpendicular to the molecular long axis, which is essential for achieving the desired electro‑optical response [REFS‑1]. The specific compound trans‑1‑methyl‑4‑trifluoromethylcyclohexane serves as a key intermediate for synthesizing such liquid‑crystalline derivatives.

Liquid crystal Dielectric anisotropy Trifluoromethylcyclohexane Materials chemistry

Optimal Application Scenarios for trans‑1‑Methyl‑4‑trifluoromethyl‑cyclohexane


Conformational Analysis and NMR Method Development

This compound serves as an ideal model system for ¹⁹F and ¹³C NMR studies of fluorinated cyclohexane conformations, owing to its well‑defined trans stereochemistry and the large A‑value difference between CF₃ and CH₃. Researchers developing dynamic NMR methods or computational conformational models can rely on the quantitative A‑value (2.4 kcal mol⁻¹) determined specifically for this compound [REFS‑1].

Building Block for Fluorinated Liquid‑Crystalline Materials

The trans‑1‑methyl‑4‑trifluoromethylcyclohexane scaffold is a documented precursor for liquid‑crystalline compounds where the CF₃ group contributes high dielectric anisotropy and low rotational viscosity. Procurement of the pure trans isomer is critical to maintain the conformational homogeneity required for consistent mesophase behavior [REFS‑2].

Fragment‑Based Drug Discovery and Lipophilic Efficiency Optimization

In medicinal chemistry programs seeking to replace a metabolically labile methyl group with a bioisosteric CF₃ group, this compound offers a conformationally defined cyclohexane fragment. The ~0.8–1.2 log unit increase in lipophilicity relative to the dimethyl analog [REFS‑3], combined with oxidative metabolic stability, supports its use in fragment libraries targeting CNS or intracellular targets.

Stereochemical Reference Standard for Analytical Method Validation

The distinct ¹³C NMR SCS pattern (α‑deshielding +10–12 ppm, γ‑shielding −3 to −5 ppm) enables its use as a stereochemical reference standard for validating chromatographic and spectroscopic methods designed to separate trans‑ and cis‑1,4‑disubstituted cyclohexane isomers [REFS‑4].

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